5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase (TYR) , a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . TYR is the rate-limiting enzyme in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to give eumelanin and pheomelanin .
Mode of Action
The compound interacts with TYR, inhibiting its function. The presence of the 4-fluorobenzylpiperazine moiety in the compound is a key pharmacophoric feature for the inhibition of TYR . The compound acts as a competitive inhibitor of TYR .
Biochemical Pathways
The inhibition of TYR affects the melanogenesis pathway. By inhibiting TYR, the compound prevents the conversion of L-Tyrosine and L-DOPA to eumelanin and pheomelanin . This results in a decrease in melanin production.
Result of Action
The compound’s action results in a decrease in melanin production. This has potential therapeutic implications for the treatment of hyperpigmentation disorders in humans . The compound has also shown antimelanogenic effects on B16F10 cells in the absence of cytotoxicity .
Preparation Methods
The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluorobenzoyl chloride with piperazine under controlled conditions.
Oxazole Ring Formation: The oxazole ring is formed by cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the piperazine intermediate with the oxazole intermediate under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
When compared to similar compounds, 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
4-(4-fluorobenzyl)piperazin-1-yl]-Based Compounds: These compounds share the piperazine and fluorobenzoyl moieties but differ in other structural aspects.
2-aryl-5-(4-piperazin-1-yl)oxazoles: These compounds have similar oxazole and piperazine rings but differ in the aryl substituents.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-19-9-7-18(8-10-19)22(29)27-12-14-28(15-13-27)23-20(16-25)26-21(30-23)11-6-17-4-2-1-3-5-17/h1-11H,12-15H2/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZRQORGSMFLE-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.